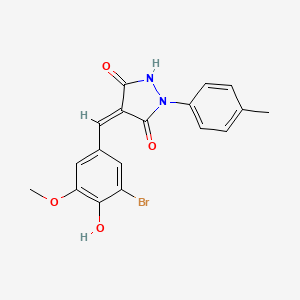![molecular formula C18H16N4OS B4705380 1-(1H-benzimidazol-2-yl)-3-{[(4-methylphenyl)thio]methyl}-1H-pyrazol-5-ol](/img/structure/B4705380.png)
1-(1H-benzimidazol-2-yl)-3-{[(4-methylphenyl)thio]methyl}-1H-pyrazol-5-ol
描述
1-(1H-benzimidazol-2-yl)-3-{[(4-methylphenyl)thio]methyl}-1H-pyrazol-5-ol is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as PFT-α, which stands for p53 functional inhibitor alpha. PFT-α has been found to inhibit the activity of p53, a tumor suppressor protein that plays a crucial role in preventing the development of cancer.
作用机制
PFT-α binds to the zinc ion in the DNA-binding domain of p53, which prevents p53 from binding to its target genes. This results in the inhibition of p53-dependent pathways that are involved in cell cycle arrest, DNA repair, and apoptosis.
Biochemical and Physiological Effects:
PFT-α has been found to have both biochemical and physiological effects. In vitro studies have shown that PFT-α can induce cell death in cancer cells, while sparing normal cells. PFT-α has also been found to reduce the levels of reactive oxygen species (ROS) in cells, which can contribute to the prevention of oxidative stress-induced cell damage.
实验室实验的优点和局限性
One of the advantages of using PFT-α in lab experiments is its specificity for p53. PFT-α only inhibits the activity of p53, which makes it a valuable tool for studying the role of p53 in cancer development. However, one limitation of using PFT-α is its potential toxicity to normal cells. Further studies are needed to determine the optimal concentration of PFT-α that can selectively target cancer cells without harming normal cells.
未来方向
There are several future directions for the research on PFT-α. One potential application of PFT-α is in combination therapy with other cancer drugs. PFT-α has been found to sensitize cancer cells to chemotherapy and radiation therapy, which can improve the effectiveness of these treatments. Another future direction is the development of PFT-α analogs that can overcome the limitations of the current compound. These analogs can have improved selectivity and reduced toxicity, which can make them more suitable for clinical use. Finally, further studies are needed to determine the long-term effects of PFT-α on normal cells and its potential as a cancer therapy.
In conclusion, PFT-α is a promising compound that has potential applications in cancer research. Its specificity for p53 and ability to sensitize cancer cells to chemotherapy and radiation therapy make it a valuable tool for studying the role of p53 in cancer development. Further studies are needed to determine the optimal conditions for its use and its potential as a cancer therapy.
科学研究应用
PFT-α has been extensively studied for its potential applications in cancer research. By inhibiting the activity of p53, PFT-α can prevent the activation of p53-dependent pathways that lead to cell death and DNA damage repair. This makes PFT-α a promising candidate for the development of cancer therapies.
属性
IUPAC Name |
2-(1H-benzimidazol-2-yl)-5-[(4-methylphenyl)sulfanylmethyl]-1H-pyrazol-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4OS/c1-12-6-8-14(9-7-12)24-11-13-10-17(23)22(21-13)18-19-15-4-2-3-5-16(15)20-18/h2-10,21H,11H2,1H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKUHLXQWXKAODB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SCC2=CC(=O)N(N2)C3=NC4=CC=CC=C4N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)acetyl]-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B4705310.png)

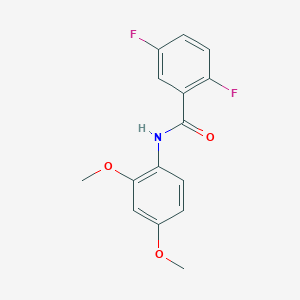
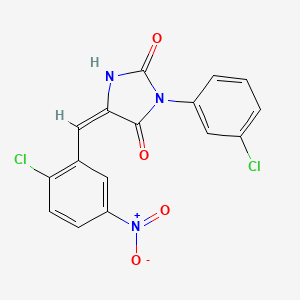
![2-[(3-bromobenzyl)thio]-3-(2-methoxyphenyl)-4(3H)-quinazolinone](/img/structure/B4705334.png)
![N-[1-(2,6-dichlorobenzyl)-1H-pyrazol-3-yl]-5-(1-ethyl-1H-pyrazol-4-yl)-1,3,4-thiadiazol-2-amine](/img/structure/B4705343.png)
acetyl]amino}benzoate](/img/structure/B4705354.png)
![methyl 2-({[(2-thienylcarbonyl)amino]carbonothioyl}amino)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate](/img/structure/B4705360.png)
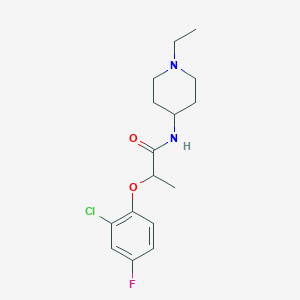
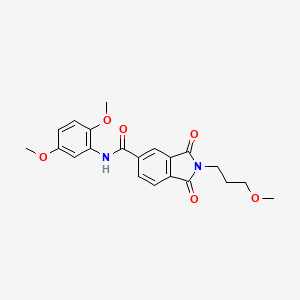
![3-({[2-(1,3-benzodioxol-5-yl)-1,3-thiazol-4-yl]methyl}thio)-4-methyl-5-(phenoxymethyl)-4H-1,2,4-triazole](/img/structure/B4705378.png)
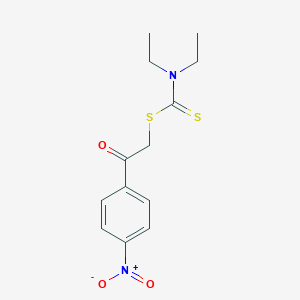
![5,7-dimethyl-2-(phenoxymethyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B4705388.png)
